2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,4-dimethoxyphenylacetic acid and imidazole derivatives. These intermediates undergo various reactions, including condensation, cyclization, and nitrile formation, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques. The use of automated reactors and continuous flow systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic and heterocyclic sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the imidazole and oxazole moieties.
Imidazole derivatives: Contain the imidazole ring but differ in other structural aspects.
Oxazole derivatives: Feature the oxazole ring but vary in substituents.
Uniqueness
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of aromatic, imidazole, and oxazole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-imidazol-1-ylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H21N5O3/c1-26-17-6-4-15(12-18(17)27-2)5-7-19-24-16(13-21)20(28-19)23-8-3-10-25-11-9-22-14-25/h4-7,9,11-12,14,23H,3,8,10H2,1-2H3/b7-5+ |
InChI Key |
LJKBDOVFMKYQHP-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)NCCCN3C=CN=C3)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)NCCCN3C=CN=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.